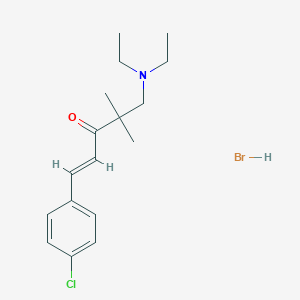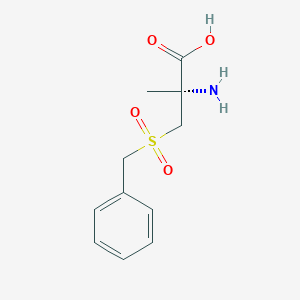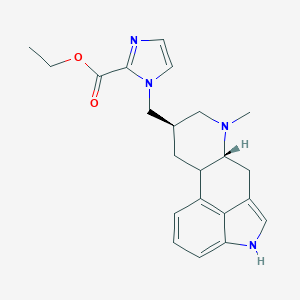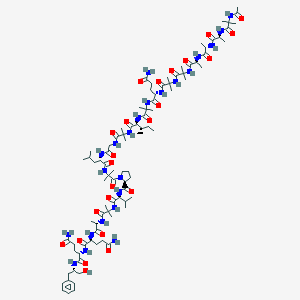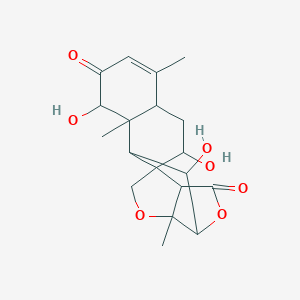
S-(2-Oxopentadecyl)-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Oxopentadecyl)-coenzyme A (OPC-17116) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of coenzyme A, which plays an essential role in various metabolic pathways in living organisms. OPC-17116 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and developing new therapies.
Wirkmechanismus
S-(2-Oxopentadecyl)-coenzyme A acts as a competitive inhibitor of long-chain acyl-CoA synthetase (ACSL), which is an enzyme that plays a key role in the activation of fatty acids for use in cellular metabolism. By inhibiting ACSL, S-(2-Oxopentadecyl)-coenzyme A can alter the balance of fatty acid metabolism in cells, leading to changes in energy production and other cellular processes.
Biochemical and Physiological Effects:
S-(2-Oxopentadecyl)-coenzyme A has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include changes in mitochondrial function, alterations in lipid metabolism, and modulation of cellular signaling pathways. In addition, S-(2-Oxopentadecyl)-coenzyme A has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(2-Oxopentadecyl)-coenzyme A in lab experiments is its specificity for ACSL inhibition. This allows researchers to selectively target this enzyme and study its role in cellular metabolism. However, one limitation of using S-(2-Oxopentadecyl)-coenzyme A is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on S-(2-Oxopentadecyl)-coenzyme A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the investigation of S-(2-Oxopentadecyl)-coenzyme A as a therapeutic agent for various diseases, particularly those related to lipid metabolism and mitochondrial dysfunction. Additionally, further studies are needed to fully understand the mechanism of action of S-(2-Oxopentadecyl)-coenzyme A and its effects on cellular processes.
Synthesemethoden
The synthesis of S-(2-Oxopentadecyl)-coenzyme A involves several steps, starting with the preparation of pentadecyl bromide. This compound is then reacted with thiourea to form pentadecylthiourea, which is subsequently converted to pentadecylamine. The final step involves the coupling of pentadecylamine with CoA to produce S-(2-Oxopentadecyl)-coenzyme A. The overall yield of this process is approximately 10%.
Wissenschaftliche Forschungsanwendungen
S-(2-Oxopentadecyl)-coenzyme A has been used in a variety of scientific research applications, including studies of lipid metabolism, mitochondrial function, and cellular signaling pathways. It has also been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
121124-66-1 |
|---|---|
Produktname |
S-(2-Oxopentadecyl)-coenzyme A |
Molekularformel |
C36H64N7O17P3S |
Molekulargewicht |
991.9 g/mol |
IUPAC-Name |
[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51) |
InChI-Schlüssel |
JKWHUJMJVNMKEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyme |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

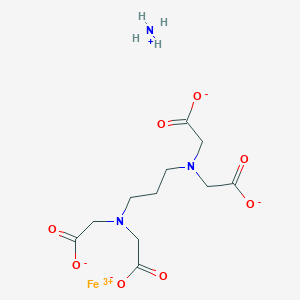
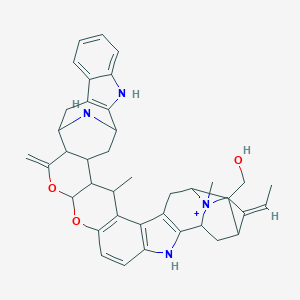
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
